molecular formula C13H13NO2 B3133320 Ethyl 2-phenyl-1H-pyrrole-3-carboxylate CAS No. 38597-58-9

Ethyl 2-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B3133320
CAS RN: 38597-58-9
M. Wt: 215.25 g/mol
InChI Key: JXBFCSVZYAPKSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches exist for preparing this compound. One notable method involves the reaction of ethyl 3-(allylamino)-3-phenylacrylate with a palladium catalyst under mild conditions, using molecular oxygen as the terminal oxidant. This process yields ethyl 4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-phenyl-1H-pyrrole-3-carboxylate has been a subject of interest in various synthetic chemical processes. For instance, a study focused on the synthesis of pyrrole-2-carboxylic acid derivatives, which involved the reaction of 2H-azirines and enamines, resulted in the production of compounds like ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate (Law et al., 1984). This demonstrates the compound's role in facilitating complex organic reactions.

Methodologies in Organic Synthesis

A one-pot, solvent-free synthesis method for ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylate was developed using microwave irradiation, which highlights a novel approach to synthesizing disubstituted-1H-pyrrole-2-carboxylates in a more efficient manner (Khajuria & Kapoor, 2014). This indicates the compound's utility in advanced organic synthesis techniques.

Structural and Spectroscopic Analysis

The compound has been used in the study of molecular structures and spectroscopic properties. A spectroscopic and GIAO DFT study of a related compound, ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate, offered insights into its tautomeric and isomeric properties (Lyčka et al., 2010). These studies are crucial for understanding the fundamental properties of such compounds.

Applications in Materials Science

In materials science, ethyl 2-phenyl-1H-pyrrole-3-carboxylate derivatives have been explored for their potential applications. For example, the synthesis of ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate and its characterization using various spectroscopic methods indicate potential applications in material synthesis (Idhayadhulla et al., 2010).

Potential in Chemosensor Development

Ethyl 2-phenyl-1H-pyrrole-3-carboxylate derivatives have been investigated for their use in the development of chemosensors. A study synthesizing a new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system of pyrrolinone ester and azo-pyrazole moieties, derived from ethyl 2-phenyl-1H-pyrrole-3-carboxylate, demonstrated its selectivity for metal cations like Cu2+, Zn2+, and Co2+ (Aysha et al., 2021). This highlights the compound's potential in sensor technology.

properties

IUPAC Name

ethyl 2-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-9-14-12(11)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBFCSVZYAPKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenyl-1H-pyrrole-3-carboxylate

Synthesis routes and methods

Procedure details

2-Phenyl-1-(toluene-4-sulfonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester (0.42 g, 1.13 mmol) (prepared according to the method disclosed in reference 1) and 1.0 M potassium tert-butoxide in THF (1.42 mL, 1.42 mmol) were stirred in THF at 0° C. for 30 min, then warmed to rt for 30 min. The reaction was diluted with diethyl ether, washed 1× with satd. NH4Cl, dried over MgSO4, filtered, and concentrated. Silica gel chromatography using hexanes/ethyl acetate (9:1) gave 0.195 g of title compound. (80% yield). 1H NMR (CDCl13) δ 9.14 (bs, 1H), 7.50-7.46 (m, 2H), 7.32-7.27 (m, 3H), 6.68-6.66 (t, J=2.90 Hz, 1H), 6.56-6.55 (t, J=2.90 Hz, 1H), 4.12-4.06 (q, J=7.25 Hz, 2H), 1.20-1.16 (t, J=7.25 Hz, 3H). 13C NMR (CDCl3) δ 165.8, 137.4, 132.4, 129.3, 128.8, 128.3, 128.2, 118.3, 112.1, 60.0, 14.4; MS APCI: [M+H]+=216.1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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